BIG ENDOTHELIN-2 (1-37) (HUMAN)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Big Endothelin-2 (1-37), human, is the precursor to the vasoconstricting peptide Endothelin-2 (ET-2). It is hydrolyzed by endothelin converting enzyme (ECE) . Endothelin-2, also known as vasoactive intestinal contractor (VIC), in rodents, differs from endothelin-1 (ET-1) by only two amino acids .

Synthesis Analysis

The synthesis of ET-2 gets regulated at the level of transcription. The first protein transcribed would undergo processing by a furin-type proprotein convertase. This process yields a molecule called ‘big ET-1’, an inactive intermediate. Endothelin converting enzyme (ECE) acts on big ET-1, converting it into ET-1 .Molecular Structure Analysis

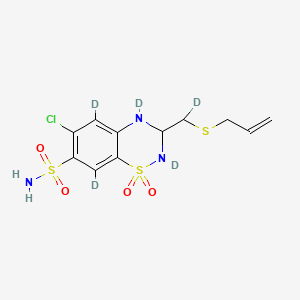

The molecular weight of Big Endothelin-2 (1-37), human is 4184.89 . The sequence (3-letter) is Cys-Ser-Cys-Ser-Ser-Trp-Leu-Asp-Lys-Glu-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp-Val-Asn-Thr-Pro-Glu-Gln-Thr-Ala-Pro-Tyr-Gly-Leu-Gly-Asn-Pro-Pro-OH [Cys1-Cys15, Cys3-Cys11] .Chemical Reactions Analysis

Big Endothelin-2 (human) is a polypeptide that can be found by peptide screening. Peptide screening is a research tool that pools active peptides primarily by immunoassay .Applications De Recherche Scientifique

Cardiovascular Biology and Therapeutics

Endothelins, including BIG ENDOTHELIN-2, play a significant role in cardiovascular biology . They are structurally similar peptides of 21 amino acids in length . BIG ENDOTHELIN-2 is the precursor to the vasoconstricting peptide Endothelin-2 (ET-2) . It is hydrolyzed by endothelin converting enzyme (ECE) . Endothelin 1 (ET-1) and ET-2 activate two G protein-coupled receptors — endothelin receptor type A (ET A) and endothelin receptor type B (ET B) — with equal affinity . ET-1 is the most potent vasoconstrictor in the human cardiovascular system and has remarkably long-lasting actions . ET-1 contributes to vasoconstriction, vascular and cardiac hypertrophy, inflammation, and to the development and progression of cardiovascular disease .

Treatment of Pulmonary Arterial Hypertension

Endothelin receptor antagonists have revolutionized the treatment of pulmonary arterial hypertension . Clinical trials continue to explore new applications of endothelin receptor antagonists, particularly in treatment-resistant hypertension, chronic kidney disease, and patients receiving antiangiogenic therapies .

Fluid-Electrolyte Homeostasis

Translational studies have identified important roles for the endothelin isoforms and new therapeutic targets during development, in fluid-electrolyte homeostasis, and in cardiovascular and neuronal function .

Pharmacological Strategies

Novel pharmacological strategies are emerging in the form of small-molecule epigenetic modulators, biologics (such as monoclonal antibodies for ET B) and possibly signaling pathway-biased agonists and antagonists .

Vasoconstriction

BIG ENDOTHELIN-2 is the precursor to the vasoconstricting peptide Endothelin-2 (ET-2) . It is hydrolyzed by endothelin converting enzyme (ECE) . This process plays a crucial role in the regulation of basal vascular tone and the pathogenesis of hypertension and vascular spasm .

Inhibitor of Endothelin-Converting Enzyme (ECE)

This N- and C-terminally truncated big endothelin (ET)-1 analog is a false substrate for the endothelin-converting enzyme (ECE). It acts as an ECE inhibitor and is at least 30-fold more potent than phosphoramidon (on a molar basis) as a blocker of the big ET-1-induced vasoconstriction in the kidney .

Safety And Hazards

Orientations Futures

Endothelin-2 has a key role in ovarian physiology, with ET-2-mediated contraction proposed as a final signal facilitating ovulation . Furthermore, ET-2 may also have a pathophysiological role in heart failure, immunology, and cancer . Future strategies for targeting the ET-1 pathway in cardiovascular disease are being explored .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of BIG ENDOTHELIN-2 (1-37) (HUMAN) can be achieved through solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Asp(OtBu)-OH", "Fmoc-Glu(OtBu)-OH", "Fmoc-Val-OH", "Fmoc-Asn(Trt)-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Ile-OH", "Fmoc-Gln(Trt)-OH", "Fmoc-Ser(tBu)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Pro-OH", "Fmoc-Leu-OH", "Fmoc-His(Trt)-OH", "Fmoc-Phe-OH", "Fmoc-Lys(Boc)-OH", "Wang resin", "HOBt", "DIC", "DMF", "TFA", "DCM", "DIPEA", "TIS", "EDC", "AcOH", "TFA", "Anisole", "Phenol", "Thioanisole", "p-Cresol", "p-Methoxyphenol", "p-Nitrophenol", "p-Hydroxybenzyl alcohol", "p-Hydroxybenzylamine", "p-Hydroxybenzylhydrazine", "p-Hydroxybenzylamine hydrochloride", "p-Hydroxybenzylhydrazine hydrochloride", "p-Hydroxybenzyl alcohol", "p-Hydroxybenzylamine", "p-Hydroxybenzylhydrazine", "p-Hydroxybenzylamine hydrochloride", "p-Hydroxybenzylhydrazine hydrochloride" ], "Reaction": [ "Loading of Fmoc-Asp(OtBu)-OH onto Wang resin using DIC and HOBt in DMF", "Coupling of Fmoc-Glu(OtBu)-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Val-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Asn(Trt)-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Thr(tBu)-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Arg(Pbf)-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Ile-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Gln(Trt)-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Ser(tBu)-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Tyr(tBu)-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Cys(Trt)-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Pro-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Leu-OH using DIC and HOBt in DMF", "Coupling of Fmoc-His(Trt)-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Phe-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Lys(Boc)-OH using DIC and HOBt in DMF", "Removal of Fmoc protecting group using 20% piperidine in DMF", "Cleavage of peptide from resin using TFA, anisole, phenol, thioanisole, p-cresol, and p-methoxyphenol", "Purification of crude peptide using HPLC", "Oxidation of cysteine residue to form disulfide bond using p-nitrophenol and p-hydroxybenzyl alcohol", "Deprotection of Trt and Pbf groups using TFA", "Deprotection of tBu group using TIS and AcOH", "Deprotection of Boc group using TFA", "Purification of final product using HPLC" ] } | |

Numéro CAS |

132699-72-0 |

Nom du produit |

BIG ENDOTHELIN-2 (1-37) (HUMAN) |

Formule moléculaire |

C188H269N45O56S4 |

Poids moléculaire |

4183.68 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1147185.png)

![N-[2-(4-thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1,3(7),5,8,10,12(20),13,15,17-nonaen-17-yl)ethyl]propan-1-amine](/img/structure/B1147191.png)